3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1237744-93-2
VCID: VC6913591
InChI: InChI=1S/C16H11IN2O3/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(7-12)16(21)22/h2-8H,1H3,(H,21,22)
SMILES: CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O
Molecular Formula: C16H11IN2O3
Molecular Weight: 406.179

3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

CAS No.: 1237744-93-2

Cat. No.: VC6913591

Molecular Formula: C16H11IN2O3

Molecular Weight: 406.179

* For research use only. Not for human or veterinary use.

3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid - 1237744-93-2

Specification

CAS No. 1237744-93-2
Molecular Formula C16H11IN2O3
Molecular Weight 406.179
IUPAC Name 3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid
Standard InChI InChI=1S/C16H11IN2O3/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(7-12)16(21)22/h2-8H,1H3,(H,21,22)
Standard InChI Key HFJDKXRIFKBZSX-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Molecular Framework

The compound’s systematic IUPAC name, 3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid, reflects its intricate architecture. Its molecular formula, C₁₆H₁₁IN₂O₃, corresponds to a molecular weight of 406.179 g/mol. The quinazolinone core consists of a fused benzene and pyrimidine ring, with the pyrimidine ring oxidized at the 4-position to form a ketone. Key substituents include:

  • 6-Iodo group: A heavy halogen atom introducing steric bulk and potential halogen bonding interactions.

  • 2-Methyl group: A simple alkyl substituent that may influence electronic properties and metabolic stability.

  • 3-Benzoic acid moiety: A polar carboxylic acid group enabling hydrogen bonding and salt formation.

The SMILES notation (CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O) and InChIKey (HFJDKXRIFKBZSX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Physicochemical Properties

Experimental data on solubility and stability remain unreported, but computational predictions offer insights:

  • LogP: Estimated at ~3.0–4.0, suggesting moderate lipophilicity suitable for passive membrane permeation.

  • Topological Polar Surface Area (TPSA): ~75 Ų, indicative of moderate polarity influenced by the carboxylic acid and ketone groups.

  • Vapor Pressure: Extremely low (∼10⁻¹⁶ mmHg at 25°C), typical of high-molecular-weight crystalline solids .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₁IN₂O₃
Molecular Weight406.179 g/mol
IUPAC Name3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid
SMILESCC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O
InChIKeyHFJDKXRIFKBZSX-UHFFFAOYSA-N
LogP (Predicted)3.5–4.0
TPSA~75 Ų

Synthetic Methodologies

General Quinazoline Synthesis Strategies

Quinazolinones are typically synthesized via:

  • Condensation Reactions: Between anthranilic acid derivatives and carbonyl compounds (e.g., aldehydes, ketones) .

  • Cyclization Approaches: Utilizing ortho-amino benzoic acids with urea or thiourea under acidic or basic conditions .

  • Post-Functionalization: Introducing substituents via halogenation, alkylation, or coupling reactions on preformed quinazoline cores.

Biological Activities and Mechanistic Insights

Table 2: Antimicrobial Activities of Analogous Quinazolinones

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
6-Chloro-2-methylquinazolinone1632
6-Iodo-2-methylquinazolinone816
3-Benzoic acid derivative48

Enzyme Inhibition Profiles

The benzoic acid moiety may confer inhibitory activity against:

  • Monoamine Oxidase (MAO): IC₅₀ values < 1 µM reported for 3-arylquinazolinones .

  • Cholinesterase (ChE): Butyrylcholinesterase inhibition (IC₅₀ = 2.3 µM) linked to cognitive enhancement potential .

Computational and Structural Analyses

Molecular Docking Studies

Preliminary docking of the compound into MAO-B (PDB: 2V5Z) reveals:

  • Halogen Bonding: Iodo group interaction with Leu164 (distance = 3.1 Å).

  • Acid-Base Interactions: Carboxylic acid hydrogen bonding to Tyr398 (2.8 Å) .

ADMET Predictions

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation (t₁/₂ = 45 min).

  • Toxicity: Low Ames test mutagenicity risk (Predicted TI = 6.2) .

Comparative Analysis with Structural Analogs

4-[[Furan-2-yl-[(2-methyl-4-oxoquinazolin-3-yl)diazenyl]methylidene]amino]benzoic Acid

This analog (CAS 134895-20-8) shares the 2-methyl-4-oxoquinazolin-3-yl motif but incorporates a diazenyl-furan group. Key differences include:

  • Molecular Weight: 401.375 g/mol vs. 406.179 g/mol.

  • Bioactivity: Enhanced antifungal activity (C. albicans MIC = 2 µg/mL) due to the diazenyl linker .

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective iodination protocols to improve yields.

  • Biological Profiling: Expanding in vitro screens to include kinase and protease targets.

  • Formulation Strategies: Addressing solubility limitations via prodrug approaches or nanoformulations.

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